molecular formula C21H25N3O6S B2880552 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 872881-16-8

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2880552
CAS No.: 872881-16-8
M. Wt: 447.51
InChI Key: UTUQICAOYZYMPQ-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a benzenesulfonyl group attached to an oxazinan ring, linked to an ethanediamide chain with a methoxyphenyl substituent.

  • Molecular Formula : C20H30N4O6S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 872881-07-7

The compound's structure can influence its biological activity, particularly its interactions with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form strong interactions with active sites on target molecules. The benzenesulfonyl group enhances binding affinity, while the oxazinan ring and ethanediamide chain contribute additional stabilizing interactions. This multi-faceted binding capability suggests potential applications in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit various biological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains.
  • Anticancer Properties : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways presents another potential therapeutic avenue.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Features
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamideC21H26N4O4SAntidiabeticThiazolidine ring
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideC21H25F3N3O4SAnticancerTrifluoromethyl group
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamideC20H24FNO4SAntimicrobialFluorobenzene

This table illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of related compounds.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-10-8-16(9-11-17)14-22-20(25)21(26)23-15-19-24(12-5-13-30-19)31(27,28)18-6-3-2-4-7-18/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUQICAOYZYMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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